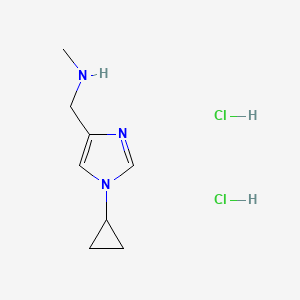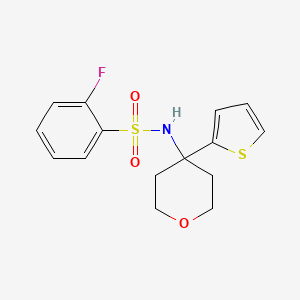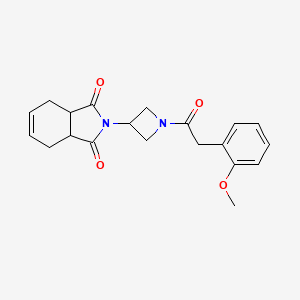
2-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-(2-(2-methoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is a boron-containing compound that has been described as a modulator of the transpeptidase function of bacterial penicillin-binding proteins and as an antibacterial agent . It has been suggested that these compounds inhibit penicillin-binding proteins and are useful in the treatment of bacterial infections .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Applications De Recherche Scientifique
Stereoselective Synthesis of Azetidin-2-ones
The compound has been explored in the context of stereoselective synthesis methods. For example, 1,4-Bis-(4-methoxyphenyl)azetidin-2,3-dione serves as a synthon for creating C-3-alkyl/aryl azetidin-2-ones, known for their cholesterol absorption inhibitor activity. The synthesis involves a regioselective Grignard reaction and a stereoselective removal of hydroxyl groups, highlighting its utility in synthesizing biologically active molecules (Tiwari, Gumaste, & Deshmukh, 2006).
Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Synthesis
Another research avenue involves synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. These derivatives, including amino and triazole variants, demonstrate the compound's versatility in creating diverse chemical structures with potential biological activities (Tan et al., 2016).
Phosphorus Ylides Chemistry
The chemistry of phosphorus ylides has been explored using 2-hydroxyisoindole-1,3-(2H)dione, leading to isoindoline-ylidenes and other derivatives. This research outlines the compound's role in synthesizing phosphanylidenecyclobutylidenes derivatives, contributing to antimicrobial studies (Maigali, Soliman, & Moharam, 2013).
Serotonin Receptor Affinity and PDE10A Inhibition
A series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione were investigated for their potential as antipsychotics, focusing on their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A). This showcases the compound's potential application in developing new treatments for psychiatric disorders (Czopek et al., 2020).
Polysubstituted Isoindole-1,3-dione Analogues
Research into creating new polysubstituted isoindole-1,3-diones from derivatives like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione demonstrates the compound's utility in synthesizing materials with potential optoelectronic applications. The synthesis processes involve various chemical reactions, including cis-hydroxylation and microwave-assisted reactions (Tan et al., 2014).
Mécanisme D'action
The compound is described as a modulator of the transpeptidase function of bacterial penicillin-binding proteins . It is suggested that these compounds inhibit penicillin-binding proteins, which are essential bacterial enzymes involved in the synthesis of peptidoglycan, the major structural polymer found in the bacterial cell wall .
Propriétés
IUPAC Name |
2-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-26-17-9-5-2-6-13(17)10-18(23)21-11-14(12-21)22-19(24)15-7-3-4-8-16(15)20(22)25/h2-6,9,14-16H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKTYNUMUXQIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)
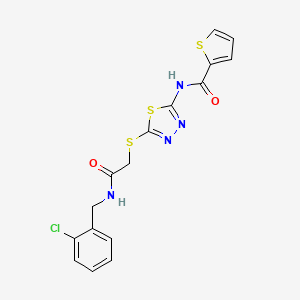
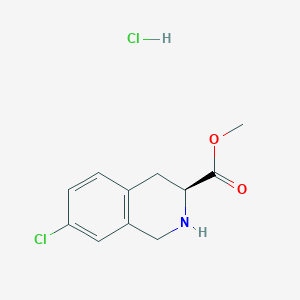
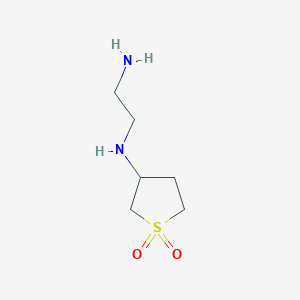
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)
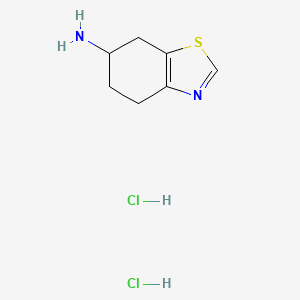
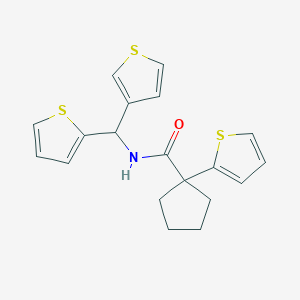
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)
